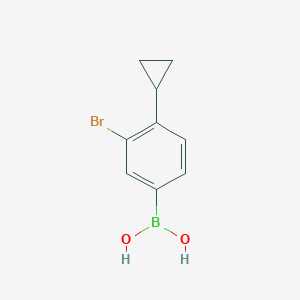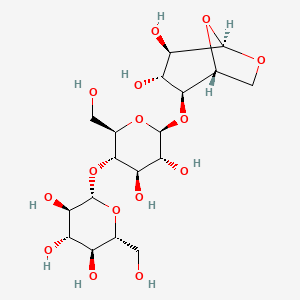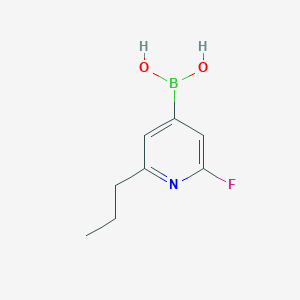
(3-Bromo-4-cyclopropylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO2. It is a white to light yellow crystalline powder that is stable under normal conditions but should be kept away from moisture and high temperatures . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (3-Bromo-4-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base such as potassium acetate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve continuous flow setups for handling and performing organolithium chemistry on a large scale. This allows for high throughput and efficient production . The use of metal-free, photoinduced borylation methods has also been explored for industrial applications due to their broad scope and functional group tolerance .
化学反応の分析
Types of Reactions: (3-Bromo-4-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: The Suzuki-Miyaura reaction typically uses palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) and bases like potassium carbonate or sodium hydroxide. The reactions are usually carried out in solvents such as ethanol, water, or a mixture of both . The reaction conditions often involve mild temperatures and atmospheric pressure, making the process environmentally friendly .
Major Products Formed: The major products formed from the reactions involving this compound are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(3-Bromo-4-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . In biology, boronic acids are known to interact with diols, making them useful in the development of sensors and diagnostic tools . In medicine, boronic acid derivatives are used as enzyme inhibitors, particularly for proteases and kinases, which are targets for cancer therapy . The compound is also used in the development of materials for drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients .
作用機序
The mechanism of action of (3-Bromo-4-cyclopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center, which then couples with the halide to form the biaryl product .
類似化合物との比較
Similar Compounds:
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Uniqueness: (3-Bromo-4-cyclopropylphenyl)boronic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This makes it particularly useful in the synthesis of sterically hindered biaryl compounds . The presence of the bromine atom also allows for further functionalization through halogenation reactions .
特性
分子式 |
C9H10BBrO2 |
|---|---|
分子量 |
240.89 g/mol |
IUPAC名 |
(3-bromo-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BBrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6,12-13H,1-2H2 |
InChIキー |
JFQAGTFNPDZVFA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C2CC2)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(but-3-en-2-yl)-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086352.png)

![Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)



![2,7-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086395.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)
![1-(2,5-Dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086407.png)

![5-[(4-fluorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B14086410.png)
![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086417.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid](/img/structure/B14086419.png)
![9,9'-Spirobi[fluorene]-2-carbaldehyde](/img/structure/B14086426.png)
